molecular formula C7H5Cl2N B2835288 5-Chloro-2-ethynylpyridine hydrochloride CAS No. 1956341-52-8

5-Chloro-2-ethynylpyridine hydrochloride

Cat. No.: B2835288
CAS No.: 1956341-52-8
M. Wt: 174.02
InChI Key: NFTDEQDIPDVKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-ethynylpyridine hydrochloride: is a chemical compound with the molecular formula C7H5Cl2N and a molecular weight of 174.03 g/mol . It is a solid substance that is typically stored in a sealed, dry environment at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethynylpyridine hydrochloride involves the reaction of 5-chloro-2-ethynylpyridine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-ethynylpyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-2-ethynylpyridine hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new chemical reactions and the study of reaction mechanisms .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to identify potential drug candidates or to investigate the biological activity of new compounds .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new pharmaceuticals or as a reference compound in drug discovery .

Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products .

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethynylpyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

    2-Ethynylpyridine: Similar structure but lacks the chlorine atom.

    5-Chloro-2-methylpyridine: Similar structure but has a methyl group instead of an ethynyl group.

Uniqueness: 5-Chloro-2-ethynylpyridine hydrochloride is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct chemical properties. These functional groups enable the compound to participate in a wide range of chemical reactions and make it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

5-chloro-2-ethynylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN.ClH/c1-2-7-4-3-6(8)5-9-7;/h1,3-5H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTDEQDIPDVKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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